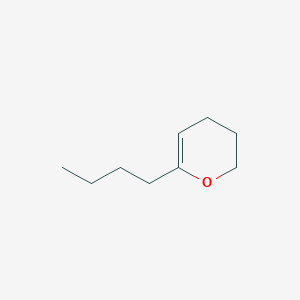

6-Butyl-3,4-dihydro-2H-pyran

Description

Structural Classification within Dihydropyrans and Related Heterocycles

Dihydropyrans are unsaturated derivatives of the parent saturated heterocycle, tetrahydropyran (B127337). The position of the double bond within the ring gives rise to different isomers. The "3,4-dihydro-2H-pyran" nomenclature indicates that the double bond is between carbons 5 and 6, adjacent to the oxygen atom. The "2H" specifies the position of the saturated carbon atom that carries an "indicated hydrogen."

This structural arrangement classifies 3,4-dihydro-2H-pyran as a cyclic enol ether. This functionality is key to its characteristic reactivity. The 6-butyl substituent in 6-Butyl-3,4-dihydro-2H-pyran is located on the carbon atom adjacent to the ring oxygen, a position often involved in synthetic transformations.

| Compound Class | Parent Heterocycle | Key Structural Feature | Example |

|---|---|---|---|

| Pyrans | Pyran | Six-membered ring, one oxygen, two double bonds | 2H-Pyran |

| Dihydropyrans | Pyran | Six-membered ring, one oxygen, one double bond | 3,4-Dihydro-2H-pyran |

| Tetrahydropyrans | Pyran | Six-membered ring, one oxygen, fully saturated | Tetrahydropyran (THP) |

Significance of the 3,4-Dihydro-2H-Pyran Moiety in Organic Synthesis and Natural Products

The 3,4-dihydro-2H-pyran moiety is of considerable importance in the field of organic synthesis. One of its most widespread applications is as a protecting group for alcohols. sigmaaldrich.com The reaction of an alcohol with 3,4-dihydro-2H-pyran under acidic catalysis forms a tetrahydropyranyl (THP) ether. This THP ether is stable under a variety of reaction conditions, such as with organometallic reagents and in basic media, yet can be easily removed with dilute acid to regenerate the alcohol. sigmaaldrich.com

Furthermore, the electron-rich double bond in dihydropyrans makes them valuable partners in cycloaddition reactions, particularly the hetero-Diels-Alder reaction. illinois.edu This reaction allows for the construction of complex polycyclic systems containing the pyran ring, which are common motifs in many natural products, including carbohydrates and alkaloids.

Overview of Research Trajectories for Dihydropyran Chemistry

Current research in dihydropyran chemistry is focused on developing novel and more efficient synthetic methodologies. A significant area of investigation is the use of catalysis to control the stereoselectivity of reactions that form the dihydropyran ring. organic-chemistry.org This includes the use of chiral Lewis acids and organocatalysts in hetero-Diels-Alder reactions to produce enantiomerically pure products. illinois.edu

Another research trend involves expanding the utility of dihydropyrans as synthetic intermediates. organic-chemistry.org For instance, titanocene-catalyzed reactions have been developed for preparing fluorinated dihydropyrans. organic-chemistry.org Additionally, modern synthetic methods, such as olefin metathesis, are being employed to create substituted dihydropyrans from readily available starting materials. organic-chemistry.org These advancements continue to underscore the versatility and importance of the dihydropyran framework in contemporary organic chemistry.

| Synthetic Method | Description | Key Advantage |

|---|---|---|

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a 1-oxa-1,3-butadiene system and an electron-rich olefin. | Forms the dihydropyran ring with high stereocontrol. |

| Olefin Metathesis | Ruthenium-catalyzed ring-closing metathesis of allyl ethers followed by double bond migration. organic-chemistry.org | Provides access to cyclic enol ethers from acyclic precursors. organic-chemistry.org |

| Molecular Iodine Catalysis | A mild, solvent-free method for synthesizing substituted pyrans. organic-chemistry.org | Environmentally friendly and proceeds at ambient temperature. organic-chemistry.org |

| Carbonyl Ene Reaction | Reaction of 2-methylenetetrahydropyrans to yield β-hydroxydihydropyrans. organic-chemistry.org | Operates under mild conditions with high yields. organic-chemistry.org |

Structure

3D Structure

Properties

CAS No. |

52054-82-7 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

6-butyl-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C9H16O/c1-2-3-6-9-7-4-5-8-10-9/h7H,2-6,8H2,1H3 |

InChI Key |

JYYFQSTVSLWYGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CCCCO1 |

Origin of Product |

United States |

Synthetic Strategies for 6 Butyl 3,4 Dihydro 2h Pyran and Its Derivatives

Biomimetic and Natural Product-Inspired Syntheses

Nature often provides elegant and efficient pathways for the construction of complex molecular architectures. The synthesis of 6-alkyl-3,4-dihydro-2H-pyrans can draw inspiration from biosynthetic routes, particularly those involving pericyclic reactions.

Hetero-Diels-Alder Approaches for 6-Alkyl-3,4-dihydro-2H-pyrans

The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocycles. In the context of 6-alkyl-3,4-dihydro-2H-pyrans, a notable example is the formation of 1-(6-butyl-3,4-dihydro-2H-pyran-2-yl)pentanone, a natural product found in the defensive secretions of certain neotropical harvestmen. nih.gov This compound is formally derived from the dimerization of two 1-hepten-3-one (B149102) subunits via a hetero-Diels-Alder reaction. nih.gov In this proposed biomimetic pathway, one molecule of 1-hepten-3-one acts as the heterodienophile, while the other serves as the heterodiene.

This natural occurrence suggests a straightforward synthetic approach. The reaction can be replicated in the laboratory, providing a direct route to a 6-butyl-dihydropyran derivative. The key precursors and the resulting product are detailed in the table below.

| Precursor | Role | Product |

| 1-Hepten-3-one | Heterodiene & Heterodienophile | 1-(this compound-2-yl)pentanone |

This biomimetic approach highlights the efficiency of employing pericyclic reactions to construct the 6-alkyl-3,4-dihydro-2H-pyran core.

Classical and Modern Methodologies for 3,4-Dihydro-2H-Pyran Ring Formation

Beyond biomimetic strategies, a range of classical and modern synthetic methods can be employed to construct the 3,4-dihydro-2H-pyran ring system with a butyl substituent at the 6-position.

Olefin Metathesis and Subsequent Double Bond Migration Sequences

Olefin metathesis, particularly ring-closing metathesis (RCM), has emerged as a versatile and powerful tool in the synthesis of cyclic compounds, including heterocycles. wikipedia.orgorganic-chemistry.org The synthesis of this compound can be envisioned through a tandem RCM and double bond isomerization sequence. organic-chemistry.orgresearchgate.net

The general strategy involves the synthesis of an acyclic diene precursor containing the necessary carbon framework and a butyl group. This precursor, upon treatment with a suitable ruthenium catalyst, such as a Grubbs' catalyst, undergoes RCM to form a dihydropyran ring. The initial product of this reaction is often a 2,5-dihydro-2H-pyran derivative. Subsequent isomerization of the double bond to the more thermodynamically stable 3,4-position can be achieved, sometimes in the same pot, by converting the metathesis catalyst into an isomerization-active species. researchgate.netresearchgate.net

A plausible synthetic precursor for this compound via this method would be an appropriately substituted diallyl ether. The key reaction parameters for this transformation are outlined below.

| Reaction Stage | Catalyst/Reagents | Intermediate/Product |

| Ring-Closing Metathesis | Grubbs' Catalyst (1st or 2nd generation) | 6-Butyl-2,5-dihydro-2H-pyran |

| Double Bond Migration | Hydride sources (e.g., NaH, NaBH₄) with Ru-catalyst | This compound |

This approach offers a high degree of flexibility in the synthesis of various substituted dihydropyrans by modifying the structure of the starting diene.

Metal-Catalyzed Cyclization Reactions

Palladium-catalyzed cyclization of alkynols represents a direct and atom-economical method for the synthesis of heterocyclic compounds. nih.govacs.org To synthesize a 6-butyl substituted dihydropyran, a suitably designed alkynol precursor is required. The intramolecular cyclization of such a precursor would lead to the formation of the desired heterocyclic ring.

The general approach involves the reaction of an alkynol, where the hydroxyl group and the alkyne are separated by an appropriate tether, in the presence of a palladium catalyst. The choice of ligands and reaction conditions can influence the regioselectivity of the cyclization, directing the formation of the six-membered dihydropyran ring. For the synthesis of this compound, a plausible precursor would be an alkynol with a terminal alkyne and a butyl group at the propargylic position.

| Precursor Type | Catalyst System | Product |

| Alkynol | Pd(0) or Pd(II) catalyst with appropriate ligands | This compound |

The versatility of palladium catalysis allows for a broad substrate scope and functional group tolerance, making this a valuable method for the synthesis of substituted dihydropyrans.

Modern synthetic methodologies often involve domino reactions that allow for the construction of complex molecules in a single step from simple starting materials. Titanocene-catalyzed reductive domino reactions have been developed for the synthesis of diverse 6-fluoro-3,4-dihydro-2H-pyrans. nih.govorganic-chemistry.org This method involves a titanocene(III)-mediated radical-type ring opening of an epoxide, followed by an allylic defluorinative cross-coupling reaction. organic-chemistry.org

While this method has been specifically demonstrated for the synthesis of 6-fluoro derivatives, it represents a contemporary approach to the formation of the 3,4-dihydro-2H-pyran ring with substitution at the 6-position. The reaction proceeds through a radical pathway and offers high regioselectivity and functional group tolerance. organic-chemistry.org

The key components and outcome of this reaction are summarized below.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Trifluoromethyl-substituted alkene | Epoxide | Titanocene (B72419) dichloride (Cp₂TiCl₂) | 6-Fluoro-3,4-dihydro-2H-pyran |

The adaptation of this methodology to introduce an alkyl group, such as butyl, at the 6-position would require further investigation but showcases the potential of titanocene catalysis in the synthesis of substituted dihydropyrans. organic-chemistry.org

Catalytic Annulation Reactions

Catalytic annulation reactions represent a powerful and atom-economical approach to the synthesis of cyclic structures. These methods often employ a catalyst to bring together two or more reactants to form a new ring system. In the context of dihydropyran synthesis, N-Heterocyclic Carbenes (NHCs) and Lewis acids have emerged as particularly effective catalysts, enabling a range of cycloaddition strategies.

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts capable of activating aldehydes and other carbonyl compounds through the formation of Breslow-type adducts. nih.gov This activation has been widely exploited in the synthesis of 3,4-dihydropyran-2-ones and related derivatives via [4+2] and [3+3] cycloaddition reactions. nih.gov

The general mechanism for NHC catalysis in these transformations begins with the in-situ formation of the free NHC, which then undergoes a nucleophilic attack on a substrate, such as an α,β-unsaturated aldehyde, to form a Breslow intermediate. nih.gov This intermediate can then rearrange to form key reactive species like a homoenolate or an α,β-unsaturated acylazolium. nih.govacs.org These intermediates can then participate in cycloaddition reactions with suitable partners.

For instance, in a [4+2] annulation, an NHC can catalyze the reaction between an α,β-unsaturated aldehyde (acting as a four-atom component) and a two-atom component like an enolate. nih.govnih.govmdpi.com Similarly, in a [3+3] annulation, the NHC can facilitate the reaction of a three-atom synthon, such as an α-bromoenal, with another three-atom component like a 1,3-dicarbonyl compound. researchgate.netrsc.org These reactions often proceed with high stereoselectivity, allowing for the construction of complex molecules with multiple stereocenters. nih.govmdpi.com

Table 1: Examples of NHC-Catalyzed Annulation Reactions for Dihydropyran Synthesis

| Annulation Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| [4+2] | α,β-Unsaturated Aldehyde + 1,3-Dicarbonyl Compound | Chiral Triazolium Salt / Base | Trisubstituted Dihydropyranone |

| [4+2] | Ketenes + 3-Aroylcoumarins | Chiral Triazolium Salt | Dihydrocoumarin-fused Dihydropyranone |

| [3+3] | α-Bromoenal + 1,3-Dicarbonyl Compound | Chiral Triazolium Salt | Dihydropyranone |

The versatility of NHC catalysis is demonstrated by the wide range of substrates that can be employed, leading to a diverse array of dihydropyran structures, including fused and spirocyclic systems. nih.govnih.gov

The inverse electron demand hetero-Diels-Alder (IED HDA) reaction is a powerful and well-established method for the stereospecific construction of 3,4-dihydro-2H-pyran analogues. nih.govnih.gov This reaction involves the [4+2] cycloaddition of an electron-poor heterodiene (typically an α,β-unsaturated carbonyl compound) with an electron-rich dienophile (such as a vinyl ether). nih.govnih.gov The reactivity in these reactions can be enhanced by the introduction of electron-withdrawing substituents into the 1-oxa-1,3-butadiene system of the heterodiene. nih.gov

This strategy has been successfully applied to the synthesis of a variety of dihydropyran-containing molecules, including complex natural product derivatives. nih.govrsc.org The reaction can be promoted thermally or through the use of Lewis acid catalysts, which can lower the energy of the lowest unoccupied molecular orbital (LUMO) of the heterodiene, thereby accelerating the reaction. rsc.org Chiral Lewis acids can be employed to achieve high levels of enantioselectivity. nih.gov

Table 2: Key Components in Inverse Electron Demand Hetero-Diels-Alder Reactions for Dihydropyran Synthesis

| Component | Role | Examples |

|---|---|---|

| Heterodiene | Electron-poor 4π component | α,β-Unsaturated ketones, α,β-unsaturated esters, dioxopyrrolidines |

| Dienophile | Electron-rich 2π component | Vinyl ethers, vinyl sulfides, simple olefins |

The regioselectivity of the IED HDA reaction is generally well-controlled, leading to the formation of a single constitutional isomer. rsc.org Furthermore, the stereochemical outcome can often be predicted based on the geometry of the reactants and the reaction conditions.

Carbonyl Ene Reactions of 2-Methylenetetrahydropyrans

The carbonyl-ene reaction provides a rapid and high-yielding route to β-hydroxydihydropyrans under mild conditions. acs.orgnih.gov This reaction involves the use of 2-methylenetetrahydropyrans as the "ene" component and aldehydes or activated ketones as the "enophile". acs.orgnih.gov The process facilitates the direct incorporation of an oxygen heterocycle into a molecular framework. acs.orgacs.org

These reactions are typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and can be carried out with nearly equimolar amounts of the reactants. acs.org The reaction proceeds through a concerted pericyclic transition state, leading to the formation of a new carbon-carbon bond and the transfer of a hydrogen atom. acs.org This methodology has been shown to be effective for a range of carbonyl substrates, including ethyl glyoxylate (B1226380) and ethyl pyruvate. nih.gov

Table 3: Scope of Carbonyl Ene Reactions with 2-Methylenetetrahydropyrans

| Ene Component | Enophile Component | Catalyst | Product |

|---|---|---|---|

| 2-Methylenetetrahydropyran | p-Nitrobenzaldehyde | ZnCl₂ | β-Hydroxydihydropyran |

| 2-Methylenetetrahydropyran | Ethyl glyoxylate | ZnCl₂ | β-Hydroxydihydropyran |

This method represents a valuable tool for the synthesis of 2-substituted tetrahydropyrans and expands the utility of the ene reaction in heterocyclic synthesis. acs.org

Dehydration and Elimination Strategies from 2-Alkoxytetrahydropyrans

The synthesis of 3,4-dihydro-2H-pyran can also be achieved through dehydration and elimination reactions starting from suitably functionalized tetrahydropyran (B127337) precursors. For example, the dehydration of tetrahydrofurfuryl alcohol over a heated catalyst such as activated alumina (B75360) can produce 2,3-dihydropyran. orgsyn.org

Similarly, elimination reactions from 2-alkoxytetrahydropyrans can be envisioned as a route to the dihydropyran ring system. This would typically involve the removal of an alcohol molecule from the 2-alkoxytetrahydropyran. Such reactions are often acid-catalyzed and proceed via an E1 or E2 mechanism, depending on the substrate and reaction conditions. The stability of the resulting double bond within the dihydropyran ring provides a thermodynamic driving force for the reaction.

While less commonly cited as a primary synthetic route compared to cycloaddition strategies, elimination reactions remain a fundamental transformation in organic chemistry that can be applied to the synthesis of unsaturated heterocycles like this compound, provided a suitable precursor is available.

Reactions of α,β-Unsaturated Carbonyl Compounds with Vinyl Ethers

The reaction between α,β-unsaturated carbonyl compounds and vinyl ethers is a cornerstone of dihydropyran synthesis, often proceeding through a hetero-Diels-Alder mechanism as discussed in section 2.2.3.2. unipv.itacs.org In this context, the α,β-unsaturated carbonyl compound acts as the 1-oxa-1,3-butadiene (heterodiene), and the vinyl ether serves as the electron-rich alkene (dienophile). nih.gov

This reaction is highly versatile and can be used to synthesize a wide range of substituted 3,4-dihydro-2H-pyrans. rsc.org The reaction can be carried out under thermal conditions or catalyzed by Lewis acids to improve reaction rates and selectivities. google.com The choice of substituents on both the heterodiene and the dienophile can influence the electronic properties of the reactants and, consequently, the facility of the reaction. nih.gov

The utility of this reaction is further highlighted by its application in the synthesis of complex molecules and in the preparation of functionalized dihydropyrans that can serve as intermediates for further synthetic transformations. academie-sciences.fr

Dimerization Reactions (e.g., Acrolein Dimerization)

Dimerization reactions can also serve as a direct route to dihydropyran derivatives. A classic example is the thermal dimerization of acrolein (2-propenal), which undergoes a Diels-Alder reaction with itself to form 3,4-dihydro-2H-pyran-2-carboxaldehyde. wikipedia.orgnih.govnih.gov In this reaction, one molecule of acrolein acts as the diene, while the other acts as the dienophile. wikipedia.org

This reaction is typically carried out under pressure and at elevated temperatures in the presence of a polymerization inhibitor. wikipedia.org The resulting "acrolein dimer" is a stable liquid that can be used as a synthetic intermediate for a variety of other compounds. wikipedia.orgnih.govchemeo.com For example, it is a precursor for the synthesis of 1,2,6-hexanetriol (B48424) and has been used in the synthesis of the pheromone brevicomin. wikipedia.org The enantioselective synthesis of the acrolein dimer has also been explored, highlighting its importance as a chiral building block. nih.gov

Stereoselective Synthesis of this compound Analogues

Achieving stereocontrol in the synthesis of this compound analogues involves strategies that can selectively produce one enantiomer or diastereomer over others. This is accomplished through enantioselective catalysis, enzymatic resolutions, and methods that govern the stereochemical outcome of the ring-forming cyclization step.

Dihydropyranones are key intermediates that can be converted to dihydropyrans, and their enantioselective synthesis is a well-established strategy. Organocatalysis has emerged as a powerful tool for these transformations, offering high enantioselectivity under mild conditions.

One prominent approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. mdpi.comdntb.gov.ua NHCs can activate α,β-unsaturated aldehydes through the formation of a Breslow intermediate, which then proceeds through an α,β-unsaturated acylazolium intermediate. mdpi.com This intermediate can undergo a [4+2] cycloaddition with various reaction partners to yield dihydropyranone derivatives. The chiral environment provided by the NHC catalyst directs the approach of the substrates, leading to high enantiomeric excesses, often exceeding 99%. mdpi.com

Another effective method is phase-transfer catalysis, particularly using Cinchona-derived quaternary ammonium (B1175870) salts. nih.gov In a domino Michael-cyclization reaction, these catalysts can facilitate the reaction between substrates like acetylacetone (B45752) and cinnamic thioesters. The reaction proceeds to give 3,4-dihydropyran-2-ones in high yields and with significant enantioselectivity. nih.gov The catalyst forms a chiral ion pair with the enolate of the nucleophile, guiding its stereoselective addition to the Michael acceptor.

Table 1: Examples of Enantioselective Catalytic Systems for Dihydropyranone Synthesis

| Catalytic System | Catalyst Type | Reaction Type | Typical Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Organocatalyst | [4+2] Cycloaddition | 51-58% | Up to 98% | mdpi.com |

Enzyme-catalyzed kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. This approach is particularly useful for preparing enantiomerically enriched precursors to 6-substituted dihydropyrans, such as chiral alcohols or esters. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the unreacted enantiomer in high enantiomeric purity.

A more advanced strategy is Dynamic Kinetic Resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edu This allows for a theoretical yield of 100% for a single, desired enantiomer, rather than the 50% maximum of a standard kinetic resolution. For example, a racemic secondary alcohol, which could be a precursor to a chiral dihydropyran, can be resolved using a lipase (B570770) enzyme, such as Pseudomonas cepacia lipase, in the presence of an acyl donor. The enzyme selectively acylates one enantiomer. When coupled with a ruthenium catalyst that racemizes the remaining alcohol enantiomer, the process can convert the entire racemic starting material into a single enantiomer of the acylated product. princeton.edu

Alcohol dehydrogenases (ADHs) are also employed in dynamic reductive kinetic resolution (DYRKR) processes, where a prochiral ketone is reduced to a chiral alcohol with high stereoselectivity. nih.gov

Table 2: Principles of Enzyme-Catalyzed Dynamic Kinetic Resolution

| Process | Enzyme Class | Racemization Catalyst | Substrate Example | Product Example | Outcome |

|---|---|---|---|---|---|

| DKR of Alcohols | Lipase | Ruthenium Complex | Racemic secondary alcohol | Enantiopure acetate (B1210297) ester | High yield (>90%) and ee (>98%) of a single enantiomer |

The stereochemical configuration of substituents on the pyran ring is determined during the crucial ring-forming step. The principles governing stereochemistry in six-membered rings, such as those in pyranose sugars, are highly relevant. wikipedia.org The final structure often adopts a stable chair conformation where bulky substituents preferentially occupy equatorial positions to minimize steric strain. uomustansiriyah.edu.iq

Organocatalytic domino reactions provide an excellent method for controlling the stereochemistry during ring formation. researchgate.net For instance, a diphenylprolinol silyl (B83357) ether can catalyze an asymmetric Michael reaction between an aldehyde and a β-substituted α,β-unsaturated ester. researchgate.net This initial step sets up multiple contiguous stereocenters. The subsequent intramolecular cyclization (hemiacetalization) to form the dihydropyran ring proceeds in a way that is directed by these pre-existing stereocenters, leading to a product with high diastereoselectivity. researchgate.net The reaction is a sequence of Knoevenagel condensation, Michael addition, and hemiacetalization, all occurring in one pot. researchgate.net

The choice of catalyst and reaction conditions can favor the formation of specific diastereomers. The stereochemical outcome is a result of the transition state geometry, which is influenced by the catalyst's structure and its interaction with the substrates. metu.edu.tr By carefully selecting the catalyst, such as quinine/squaramide-based bifunctional organocatalysts, specific C-C bond formations and subsequent cyclizations can be directed to yield highly enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| Cinnamic thioester |

| Diphenylprolinol silyl ether |

| Pyran |

| Pyranose |

Advanced Spectroscopic and Chromatographic Characterization of 6 Butyl 3,4 Dihydro 2h Pyran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical determination of dihydropyran derivatives. researcher.life One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment of each atom and their connectivity.

The ¹³C NMR spectrum complements the proton data by identifying the chemical shifts of all carbon atoms. The olefinic carbons (C5 and C6) are readily identified in the downfield region (typically δ > 100 ppm), while the saturated carbons of the ring and the butyl group appear at higher field strengths. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons.

For more complex derivatives, two-dimensional NMR techniques are crucial. Correlation Spectroscopy (COSY) experiments establish ¹H-¹H coupling relationships, tracing the proton connectivity throughout the molecule's framework. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon. nih.gov For stereochemical elucidation, the Nuclear Overhauser Effect (NOE) is particularly powerful, as it identifies protons that are close in space, regardless of their bonding connectivity, helping to define the relative configuration and preferred conformation of the molecule. wordpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Butyl-3,4-dihydro-2H-pyran Predicted values are based on data from structurally similar dihydropyran derivatives.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | CH₂ | ~3.8 - 4.2 | ~65 - 70 |

| 3 | CH₂ | ~1.7 - 1.9 | ~20 - 25 |

| 4 | CH₂ | ~2.0 - 2.2 | ~25 - 30 |

| 5 | CH | ~4.5 - 4.8 | ~95 - 100 |

| 6 | C | - | ~150 - 155 |

| 1' (Butyl) | CH₂ | ~2.0 - 2.3 | ~35 - 40 |

| 2' (Butyl) | CH₂ | ~1.3 - 1.5 | ~28 - 32 |

| 3' (Butyl) | CH₂ | ~1.2 - 1.4 | ~22 - 25 |

| 4' (Butyl) | CH₃ | ~0.8 - 1.0 | ~13 - 15 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis. wikipedia.org In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the this compound molecular ion follows predictable pathways characteristic of cyclic ethers and unsaturated systems. libretexts.org A primary fragmentation route for dihydropyrans is a retro-Diels-Alder reaction, which would cleave the ring, yielding charged and neutral fragments that are indicative of the core structure. Another significant fragmentation involves the cleavage of the butyl side chain. The loss of a propyl radical (•C₃H₇) to form a stable fragment is a common pathway for butyl-substituted compounds. researchgate.net Successive losses of smaller alkyl fragments can also be observed. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high confidence. amazonaws.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 97 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical from butyl chain |

| 84 | [C₅H₈O]⁺• | Loss of butene via McLafferty-type rearrangement |

| 83 | [C₅H₇O]⁺ | Loss of a butyl radical |

| 55 | [C₄H₇]⁺ | Various ring and side-chain fragmentation pathways |

| 41 | [C₃H₅]⁺ | Allyl cation, common fragment from unsaturated systems |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. bellevuecollege.edu The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds. oregonstate.edu

The most prominent features in the spectrum include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the sp³ hybridized C-H bonds in the butyl group and the saturated part of the dihydropyran ring. copbela.org A distinct, though typically weaker, peak just above 3000 cm⁻¹ corresponds to the sp² C-H stretch of the olefinic proton at C5.

C=C Stretching: A moderate absorption band in the 1650-1700 cm⁻¹ region is characteristic of the carbon-carbon double bond stretching vibration within the pyran ring.

C-O Stretching: A strong, defining band in the 1200-1260 cm⁻¹ range is attributed to the asymmetric C-O-C stretching of the vinyl ether moiety. A corresponding symmetric stretch may appear at a lower frequency. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3040 | C-H Stretch | Olefinic C-H (sp²) | Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (sp³) | Strong |

| 1650 - 1700 | C=C Stretch | Alkene (in-ring) | Medium |

| 1200 - 1260 | C-O Stretch | Asymmetric Vinyl Ether | Strong |

| 1050 - 1150 | C-O Stretch | Symmetric Ether | Medium-Strong |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation, identification, and quantification of this compound in complex mixtures, such as natural product extracts or reaction products. mdpi.comresearchgate.net The technique combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components, including this compound, travel through a capillary column (commonly a non-polar or medium-polarity column like HP-5MS) carried by an inert gas. mdpi.com Separation is achieved based on the compounds' boiling points and their interactions with the column's stationary phase. The time it takes for a compound to elute from the column is its characteristic retention time.

As each separated component elutes from the GC column, it enters the mass spectrometer. There, it is ionized, and a mass spectrum is generated. chromatographyonline.com The resulting mass spectrum, with its specific molecular ion and fragmentation pattern, serves as a chemical fingerprint. By comparing this spectrum to reference libraries (like the NIST database) or previously analyzed standards, the identity of the compound can be confirmed with high certainty. nist.gov This combination allows for both the positive identification of this compound and its differentiation from isomers and other components in the mixture.

Computational and Theoretical Investigations of Dihydro 2h Pyran Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become an invaluable method for elucidating the complex mechanisms of chemical reactions involving dihydropyran systems. By calculating the potential energy surface, researchers can identify transition states, determine activation energies, and predict the feasibility and selectivity of various reaction pathways.

One of the primary routes to synthesizing dihydropyrans is the hetero-Diels-Alder reaction. DFT calculations at the B3LYP/6-31G* level of theory have been used to analyze the feasibility of such reactions. researchgate.net For instance, studies predict that the hetero-Diels-Alder pathway is often energetically favored over a competing homo-Diels-Alder reaction, exhibiting a lower activation energy of approximately 23 kcal/mol. researchgate.net These computational models can accurately predict the preferred regioisomeric product, which aligns with experimental observations. researchgate.net

DFT is also applied to other synthetic routes, such as the silyl-Prins cyclization for producing cis-2,6-disubstituted dihydropyrans. mdpi.com Computational analysis of this reaction revealed a very low energy barrier for the transition state, calculated to be just 2.7 kcal/mol, indicating a highly favorable process. mdpi.com These studies can explain the high stereoselectivity observed experimentally, attributing it to the preferential pseudoequatorial arrangement of bulky substituents in the chair-like transition state to minimize steric repulsion. mdpi.com

Beyond synthesis, DFT is used to investigate the decomposition of dihydropyran rings. A computational study on the thermal decomposition of various 3,6-dihydro-2H-pyran derivatives using the PBE0/6-311+G(d,p) level of theory identified a concerted mechanism proceeding through a six-membered cyclic transition state. mdpi.com The research found that the presence of methyl substituents at positions 2, 4, and 6 can decrease the activation free energy, thereby influencing the stability and decomposition kinetics of the molecule. mdpi.com

| Reaction Type | DFT Method/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Hetero-Diels-Alder | B3LYP/6-31G* | Predicted activation energy of 23 kcal/mol; energetically favored pathway for dihydropyran formation. | researchgate.net |

| Silyl-Prins Cyclization | ADF (Amsterdam Density Functional) | Low transition state energy barrier (2.7 kcal/mol); explains high cis-stereoselectivity. | mdpi.com |

| Thermal Decomposition | PBE0/6-311+G(d,p) | Proceeds via a concerted six-membered transition state; substituents affect activation energy. | mdpi.com |

Conformational Analysis and Energetic Preferences of Dihydropyrans

The three-dimensional structure and conformational flexibility of the dihydropyran ring are crucial determinants of its physical properties and chemical reactivity. Like other six-membered rings, the 3,4-dihydro-2H-pyran moiety is not planar and adopts puckered conformations to relieve ring strain.

Computational studies, often supplemented by solid-state X-ray crystallography, are essential for understanding these conformational preferences. nih.gov The most stable conformation for the dihydropyran ring is typically a chair-like form (often designated as 4C1). nih.gov This arrangement minimizes both angular and torsional strain. DFT calculations have been employed to corroborate the energetic preference for the chair conformation over other possibilities like boat or twist-boat forms. nih.gov

The position and nature of substituents on the ring significantly influence its conformational equilibrium. For a compound like 6-Butyl-3,4-dihydro-2H-pyran, the bulky butyl group at the C6 position has a strong preference for occupying an equatorial or pseudoequatorial position. mdpi.com This orientation minimizes unfavorable steric interactions, particularly 1,3-diaxial repulsions, that would arise if the large substituent were in an axial position. nih.gov This principle also governs the stereochemical outcomes of reactions, as the molecule will react through transition states that maintain this low-energy conformational preference. mdpi.com

| Conformation | Relative Energy | Key Structural Feature | Reference |

|---|---|---|---|

| Chair (e.g., 4C1) | Lowest (Most Stable) | Minimizes torsional and steric strain; large substituents prefer equatorial positions. | mdpi.comnih.gov |

| Boat / Twist-Boat | Higher | Generally disfavored due to increased steric and eclipsing interactions. | nih.gov |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are widely used to predict various spectroscopic parameters and reactivity descriptors for dihydropyran systems. These theoretical predictions are vital for interpreting experimental data, confirming molecular structures, and understanding chemical behavior.

Spectroscopic Parameters: DFT calculations can accurately predict nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) in conjunction with functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can calculate ¹H and ¹³C NMR chemical shifts that show good agreement with experimental values for dihydropyran derivatives. researchgate.net Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed, aiding in the assignment of experimental absorption bands. nih.gov Time-dependent DFT (TD-DFT) can be used to simulate electronic transitions, such as those observed in UV-Vis spectroscopy. semanticscholar.org

Reactivity Descriptors: DFT is also employed to calculate a range of electronic properties that serve as reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. Other calculated properties include the Molecular Electrostatic Potential (MEP) and the Average Local Ionization Energy (ALIE), which help identify the most likely sites for electrophilic and nucleophilic attack. semanticscholar.orgmdpi.com These descriptors provide a theoretical framework for predicting how a molecule like this compound will interact with other reagents.

| Parameter/Descriptor | Typical Computational Method | Significance | Reference |

|---|---|---|---|

| NMR Chemical Shifts | DFT (GIAO) | Aids in structure elucidation and confirmation. | researchgate.net |

| IR Vibrational Frequencies | DFT | Helps assign experimental spectra and identify functional groups. | nih.gov |

| HOMO-LUMO Energies | DFT | Indicates chemical reactivity, stability, and electronic transition energies. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Predicts sites for electrophilic and nucleophilic attack. | semanticscholar.orgmdpi.com |

Natural Occurrence and Biosynthetic Pathways of 6 Butyl 3,4 Dihydro 2h Pyran Derivatives

Isolation from Biological Sources (e.g., Defensive Secretions of Arthropods)

A notable derivative of 6-Butyl-3,4-dihydro-2H-pyran, 1-(this compound-2-yl)pentanone, has been identified as a major component in the defensive secretions of two species of neotropical harvestmen (Opiliones: Gonyleptidae): Iporangaia pustulosa and Neosadocus maximus. nih.gov These arachnids, found in the Brazilian Atlantic Forest, possess exocrine glands, often referred to as scent glands, which release a variety of volatile compounds when the animal is disturbed.

The chemical analysis of the exudates from these harvestmen revealed a mixture of compounds, with 1-(this compound-2-yl)pentanone being a key constituent alongside other substances such as 1-hepten-3-one (B149102) and 5-methyl-1-hexen-3-one. nih.gov In contrast, other related harvestmen species from the same family, like Cobania picea, Roweria virescens, and Serracutisoma proximum, were found to secrete a blend of 2,3-dimethyl-1,4-benzoquinone and 2-ethyl-3-methyl-1,4-benzoquinone, highlighting the chemical diversity of defensive secretions even within the same family. nih.gov

The identification of 1-(this compound-2-yl)pentanone was accomplished through a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Species | Family | Major Dihydropyran Derivative | Other Secretion Components |

| Iporangaia pustulosa | Gonyleptidae | 1-(this compound-2-yl)pentanone | 1-hepten-3-one, 5-methyl-1-hexen-3-one, 2,3-dimethyl-1,4-benzoquinone, 2-ethyl-3-methyl-1,4-benzoquinone |

| Neosadocus maximus | Gonyleptidae | 1-(this compound-2-yl)pentanone | 1-hepten-3-one, 5-methyl-1-hexen-3-one, 2,3-dimethyl-1,4-benzoquinone, 2-ethyl-3-methyl-1,4-benzoquinone |

Postulated Biogenetic Origins and Enzymatic Pathways

The biosynthetic origin of 1-(this compound-2-yl)pentanone is proposed to be a hetero-Diels-Alder reaction. nih.gov This type of reaction involves a diene (a molecule with two alternating double bonds) and a dienophile (a molecule that reacts with the diene) to form a six-membered ring. In this specific case, it is suggested that two molecules of 1-hepten-3-one act as the precursors. One molecule of 1-hepten-3-one would function as the diene and the other as the dienophile, undergoing a cycloaddition to form the dihydropyran ring structure.

An interesting finding is that the naturally occurring 1-(this compound-2-yl)pentanone is a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror-image isomers). This suggests that the hetero-Diels-Alder reaction may not be catalyzed by a highly stereospecific enzyme. It is possible that the reaction occurs spontaneously under the conditions present in the scent glands, or that if an enzyme is involved, it does not impart a preference for the formation of one enantiomer over the other. While the involvement of an enzyme is suspected to promote this reaction in vivo, the specific enzymatic machinery responsible for this transformation in harvestmen has not yet been elucidated.

Ecological and Evolutionary Significance of Dihydropyran Secretions

The presence of 1-(this compound-2-yl)pentanone in the defensive secretions of harvestmen points to its significant ecological role as a chemical defense mechanism. Harvestmen are preyed upon by a variety of predators, including ants, spiders, frogs, and lizards. The volatile compounds released from their scent glands have a strong, often unpleasant, odor and are known to be effective in deterring these predators. researchgate.net

The chemical diversity observed in the defensive secretions of the Gonyleptidae family suggests a complex evolutionary history of these chemical defenses. nih.gov The presence of distinct chemical profiles, such as dihydropyran derivatives in some species and benzoquinones in others, may reflect different evolutionary responses to predation pressure and could be a valuable tool for understanding the phylogenetic relationships within this large and diverse family of harvestmen. nih.gov The variation in chemical defenses can be influenced by factors such as the predator community, habitat, and the physiological costs of producing different compounds. researchgate.net The evolution of these chemical defenses is a key aspect of the survival and diversification of harvestmen. nih.govwikipedia.org

Applications of 6 Butyl 3,4 Dihydro 2h Pyran As a Synthetic Intermediate and Molecular Scaffold

Role in Heterocyclic Compound Synthesis

The dihydropyran ring is a privileged scaffold found in numerous natural products and biologically active compounds. nih.gov As a substituted dihydropyran, 6-Butyl-3,4-dihydro-2H-pyran serves as a key starting material for constructing various oxygen-containing heterocyclic structures.

The 3,4-dihydro-2H-pyran framework is a direct precursor to saturated and unsaturated lactones, specifically dihydropyranones and tetrahydropyranones. These moieties are significant components of many natural products and pharmaceuticals. Easily accessible dihydropyrans can serve as precursors for the synthesis of 6-substituted 5,6-dihydro-2(2H)-pyranones and 6-substituted tetrahydro-2-pyranones. researchgate.net The transformation of this compound would lead to the corresponding butyl-substituted pyranones, which are valuable intermediates for further synthetic elaboration. Pyran-2-one derivatives, in particular, are powerful building blocks for constructing a diverse range of heterocyclic compounds through rearrangement and cyclization reactions. researchgate.net

The general synthetic utility is outlined in the table below, showing the transformation from the dihydropyran scaffold to the corresponding pyranone structures.

| Starting Material | Target Compound Class | Potential Transformation |

| This compound | Butyl-substituted Dihydropyranones | Oxidation / Rearrangement |

| This compound | Butyl-substituted Tetrahydropyranones | Hydration and Oxidation |

Fused heterocyclic systems incorporating a pyran ring are of significant interest in medicinal chemistry due to their diverse biological activities. Pyranoquinolines, for instance, are synthesized using building blocks that can form the pyran portion of the final fused structure. Research has described acid-catalyzed tandem reactions to produce pyrano[3,2-c]quinolones. nih.gov Notably, a specific derivative, 4-Butyl-6-methyl-2,2-diphenyl-2,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one, has been synthesized, demonstrating the incorporation of a butyl group into this fused heterocyclic system. nih.gov This highlights the role of substituted pyran precursors in creating complex, multi-ring structures with potential pharmacological applications. The this compound scaffold provides the core structure necessary for annulation reactions with quinoline (B57606) precursors to generate these fused systems.

Utility in General Organic Synthesis Methodologies

Beyond its role as a scaffold, the dihydropyran moiety is widely used in a fundamental synthetic operation: the protection of functional groups.

One of the most common applications of 3,4-dihydro-2H-pyran (DHP) in organic synthesis is as a protecting group for alcohols. wikipedia.org The reaction of an alcohol with DHP under mild acid catalysis forms a tetrahydropyranyl (THP) ether. ucoz.com This THP ether is an acetal, which is stable to a wide range of non-acidic conditions, including reactions with organometallic reagents (e.g., Grignard reagents), hydrides, and strong bases. organicchemistrytutor.comnih.gov

The protection mechanism involves the acid-catalyzed addition of the alcohol to the electron-rich double bond of the dihydropyran ring. organicchemistrytutor.comresearchgate.net this compound would function analogously, introducing a butyl-substituted THP group onto the alcohol. This protecting group can be readily removed by treatment with aqueous acid, regenerating the original alcohol. ucoz.comuobaghdad.edu.iq

| Catalyst Type | Example Catalysts | Reaction Conditions |

| Acid Catalysts | p-Toluenesulfonic acid (p-TsOH), Boron trifluoride etherate (BF₃·Et₂O) | Anhydrous, mild conditions ucoz.com |

| Heterogeneous Catalysts | Zirconium tetrachloride (ZrCl₄), Silica triflate | Mild, often room temperature researchgate.net |

| Neutral Reagents | Molecular iodine (I₂) | Neutral pH, ambient temperature rsc.org |

Research in Medicinal Chemistry and Drug Discovery

The structural features of the dihydropyran ring make it a valuable scaffold for designing and synthesizing new therapeutic agents.

The 3,4-dihydro-2H-pyran moiety has been identified as a key structural component in the development of potent and selective adenosine (B11128) receptor agonists. nih.gov Research into 2-hydrazone-NECA derivatives revealed that a compound possessing a (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibited high affinity for the A₂A and A₃ adenosine receptor subtypes. researchgate.netnih.gov The stimulation of these receptors is linked to anti-inflammatory actions, making such compounds promising therapeutic candidates. nih.gov

In this context, the dihydropyran ring acts as a critical scaffold. The synthesis of these agonists involves coupling a dihydropyran derivative, specifically (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, with an adenosine precursor. researchgate.netnih.gov The use of this compound as a starting scaffold would allow for the introduction of a lipophilic butyl group, which could modulate the compound's pharmacokinetic and pharmacodynamic properties, such as receptor affinity, selectivity, and metabolic stability.

| Compound Class | Target Receptor | Role of Dihydropyran Moiety |

| Adenosine-5′-N-ethylcarboxamide (NECA) Derivatives | Adenosine A₂A and A₃ Receptors | Core structural scaffold for high-affinity binding nih.gov |

Exploration of Potential Biological Activities in Drug Development

The investigation into the biological activities of this compound and its derivatives is an emerging area of research. The core dihydropyran structure is present in various compounds exhibiting a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. The specific butyl substitution at the 6-position offers a lipophilic characteristic that can modulate these activities and influence pharmacokinetic properties.

A significant discovery in this context is the identification of a naturally occurring compound, 1-(this compound-2-yl)pentanone, as a major component of the chemical defensive secretions of Neotropical harvestmen (Opiliones: Gonyleptidae). nih.gov The presence of this compound in a defensive secretion suggests a potential role in deterring predators or competitors, hinting at underlying biological activity.

Detailed Research Findings:

The natural product, 1-(this compound-2-yl)pentanone, was isolated and its structure elucidated through spectroscopic methods, including NMR. nih.gov It is proposed to be formed via a hetero-Diels-Alder reaction of two units of 1-hepten-3-one (B149102). nih.gov The natural product was found to be a racemic mixture. nih.gov

While direct studies on the pharmacological activities of pure this compound for drug development are not extensively documented in publicly available research, the biological activity of the broader class of 6-alkyl-substituted dihydropyranones provides valuable insights. For instance, studies on various 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, which share the substituted dihydropyran core, have revealed cytotoxic activities against cancer cell lines. nih.gov In these studies, analogs with an n-butyl substituent were among the compounds evaluated for their cytotoxic effects. nih.gov This suggests that the presence of a butyl group at the 6-position of a dihydropyran ring can be compatible with or contribute to cytotoxic activity, a key area of interest in oncology drug development.

The following table summarizes the key findings related to the natural occurrence of a this compound containing compound:

| Compound Name | Source | Proposed Biosynthesis | Key Structural Feature |

| 1-(this compound-2-yl)pentanone | Defensive secretion of Neotropical harvestmen | Hetero-Diels-Alder reaction of 1-hepten-3-one | This compound scaffold |

Further research is warranted to isolate or synthesize this compound and its derivatives to systematically screen them for a range of biological activities. The lipophilic nature of the butyl group could enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets. Future investigations could explore its potential as an antimicrobial, antifungal, or antiviral agent, as well as its utility as a scaffold for the development of new therapeutic agents in various disease areas. The natural occurrence of a closely related derivative in a biological defense mechanism provides a strong rationale for such exploratory studies.

Future Perspectives and Emerging Research Directions in 6 Butyl 3,4 Dihydro 2h Pyran Chemistry

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 6-Butyl-3,4-dihydro-2H-pyran is a fundamental prerequisite for its extensive study and application. While classical methods for dihydropyran synthesis exist, future research is expected to focus on the development of novel and sustainable routes that offer high atom economy, reduced waste, and the use of renewable resources.

One promising area is the application of organocatalysis . N-Heterocyclic carbenes (NHCs) have emerged as powerful catalysts for a variety of organic transformations, including the synthesis of dihydropyranones mdpi.com. Future work could explore the adaptation of NHC-catalyzed annulation reactions to produce this compound, potentially through a [4+2] or [3+3] cycloaddition strategy. The development of chiral NHC catalysts could also enable the enantioselective synthesis of specific stereoisomers of the target molecule.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly desirable for their efficiency and sustainability nih.gov. Designing a convergent MCR for the synthesis of this compound from simple, readily available starting materials would be a significant advancement. The use of environmentally friendly solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave or ultrasonic irradiation, will be crucial in developing these green synthetic protocols.

Biocatalysis also presents an exciting frontier. The use of enzymes to catalyze the formation of the dihydropyran ring could offer unparalleled selectivity and sustainability. For instance, the biosynthesis of a related compound, 1-(this compound-2-yl)pentanone, is thought to involve an enzyme-promoted hetero-Diels-Alder reaction . Identifying and engineering enzymes capable of catalyzing the formation of this compound could provide a highly efficient and green manufacturing process.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis (e.g., NHCs) | High efficiency, potential for enantioselectivity. mdpi.com | Catalyst design, substrate scope expansion. |

| Green Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. nih.gov | Identification of suitable starting materials and catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme discovery and engineering, process optimization. |

| Hetero-Diels-Alder Reactions | Convergent synthesis, good control over stereochemistry. | Development of efficient catalysts and dienophiles. |

Advanced Mechanistic Studies and Computational Modeling

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing its synthesis and predicting its behavior in various applications. Future research will likely leverage advanced spectroscopic techniques and computational modeling to elucidate these mechanisms in detail.

Density Functional Theory (DFT) calculations have proven to be a powerful tool for studying the thermodynamics and kinetics of organic reactions. While specific DFT studies on this compound are yet to be reported, computational studies on the thermal decomposition and conformational analysis of other dihydropyran derivatives have provided valuable insights mdpi.commdpi.comscifiniti.comresearchgate.net. Similar computational approaches could be applied to investigate the transition states and reaction pathways for the synthesis of this compound via different routes, such as the hetero-Diels-Alder reaction. This would allow for the rational design of catalysts and reaction conditions to favor the desired product.

In-situ spectroscopic monitoring of reactions, using techniques such as ReactIR and process NMR, can provide real-time data on the concentrations of reactants, intermediates, and products. This information is invaluable for understanding reaction kinetics and identifying transient species, which can be difficult to detect using traditional analytical methods. Applying these techniques to the synthesis of this compound would provide a wealth of data to support and refine mechanistic hypotheses.

The combination of experimental and computational approaches will be key to unraveling the intricate details of the chemistry of this compound.

Exploration of New Applications in Materials Science and Catalysis

The unique chemical structure of this compound, featuring a reactive double bond within a heterocyclic ring and a flexible butyl group, suggests its potential for use in materials science and catalysis.

In materials science , dihydropyrans can be used as monomers in polymerization reactions fishersci.ca. The double bond in this compound could be susceptible to ring-opening metathesis polymerization (ROMP) or other polymerization methods to produce novel polymers. The butyl side chain would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical properties. Future research could focus on the synthesis and characterization of polymers derived from this compound and the evaluation of their potential applications, for example, as biodegradable plastics or as components in advanced coatings and adhesives.

In the field of catalysis , the dihydropyran moiety could serve as a ligand for transition metal catalysts. The oxygen atom and the double bond could potentially coordinate to a metal center, and the butyl group could be used to tune the steric and electronic properties of the ligand. The development of chiral ligands based on the this compound scaffold could be a particularly fruitful area of research, with potential applications in asymmetric catalysis.

Deeper Understanding of Natural Occurrence and Biological Roles

The discovery of a derivative of this compound in the chemical secretions of neotropical harvestmen opens up an intriguing area of research into its natural occurrence and biological function . The compound 1-(this compound-2-yl)pentanone was identified as a major component of the defensive secretions of these arachnids .

Future research should aim to determine if This compound itself is a natural product . This would involve the careful analysis of the chemical profiles of a wider range of organisms, particularly insects and other arthropods, which are known to produce a diverse array of heterocyclic compounds for communication and defense.

Understanding the biological role of these compounds is another key research direction. It is hypothesized that the related natural product acts as a defensive allomone. Further behavioral studies could confirm this role and investigate other potential functions, such as acting as a pheromone for aggregation or mating. A deeper understanding of the ecological significance of this compound and its derivatives could lead to the development of novel, environmentally friendly pest control agents that target specific insect behaviors.

The potential biogenetic pathway for the formation of the dihydropyran ring in these organisms, likely through a hetero-Diels-Alder reaction, also warrants further investigation. Elucidating this biosynthetic pathway could provide inspiration for the development of novel biocatalytic synthetic routes as mentioned in section 8.1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.